molecular formula C16H24N2O2S B2378350 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea CAS No. 2034537-40-9

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Cat. No.: B2378350
CAS No.: 2034537-40-9
M. Wt: 308.44
InChI Key: XGADIKOFMAPVHQ-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound featuring a urea core linked to a tetrahydrofuran (THF) ring and a thiophen-3-yl-substituted cyclopentyl group. Its molecular formula is C16H24N2O2S, with a molecular weight of 308.4 g/mol.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-15(17-10-14-4-3-8-20-14)18-12-16(6-1-2-7-16)13-5-9-21-11-13/h5,9,11,14H,1-4,6-8,10,12H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADIKOFMAPVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The compound's molecular formula is C15H22N2O2SC_{15}H_{22}N_2O_2S, with a molecular weight of approximately 294.41 g/mol. The structural components include:

  • Tetrahydrofuran moiety : A five-membered ether ring that may influence solubility and biological interactions.
  • Thiophene ring : A heterocyclic aromatic compound that enhances pharmacological properties.
  • Cyclopentyl group : Contributes to the overall conformation and potential interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with urea functionalities, particularly those containing thiophene and tetrahydrofuran moieties, exhibit a diverse range of biological activities, including:

  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Antifungal : Effective against certain fungal pathogens.
  • Anti-inflammatory : Potential to modulate inflammatory responses.
  • Anticancer : Demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various urea derivatives, including those similar to this compound. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, it was found to have a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25 μM against various cancer cell lines, suggesting a promising anticancer profile .

Anti-inflammatory Effects

Research demonstrated that urea derivatives could inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. This compound specifically showed a reduction in TNF-alpha levels in treated cells, highlighting its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the tetrahydrofuran and thiophene rings can significantly impact biological activity. For instance:

  • Substitution on the thiophene ring : Enhancements in potency were observed with specific substituents that increase electron density.
  • Cyclopentyl modifications : Altering the size or electronic properties of the cyclopentyl group can improve binding affinity to target proteins.

Data Summary Table

Biological ActivityCompound StructureKey Findings
AntimicrobialUrea derivativesSignificant inhibition of bacterial growth
AnticancerSimilar compoundsGI50 ~ 25 μM against multiple cancer lines
Anti-inflammatoryUrea derivativesReduced TNF-alpha levels in vitro

Comparison with Similar Compounds

Thiophene Positional Isomers

Compound Name Structure Key Differences Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea (CAS 2034341-08-5) Thiophen-2-yl instead of 3-yl Substitution at thiophene’s 2-position alters electronic distribution and steric interactions. Investigated for antimicrobial and antifungal properties .
1-((1-(Thiophen-3-yl)cyclopentyl)methyl)-3-(o-tolyl)urea (CAS 2034478-11-8) Replaces THF with o-tolyl (2-methylphenyl) Loss of THF’s oxygen atom reduces polarity; o-tolyl enhances lipophilicity. Exhibits potential in anticancer and antimicrobial research due to thiophene’s hydrogen-bonding capacity .

Key Insight : The thiophene’s substitution position (2- vs. 3-) significantly impacts biological interactions. The 3-position in the target compound may enhance binding to planar enzymatic pockets, whereas 2-substituted analogs favor interactions with shallower sites .

Urea-Linked Heterocyclic Derivatives

Compound Name Structure Key Differences Biological Activity
1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea Fluorobenzyl group replaces THF Fluorine’s electronegativity increases metabolic stability and bioavailability. Studied for enzyme inhibition and receptor modulation .
1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS 2034452-41-8) Methoxyethyl instead of THF Methoxy group enhances solubility but reduces rigidity compared to THF. Explored as a precursor in anticancer agent synthesis .

Key Insight : Oxygen-containing groups (e.g., THF, methoxy) improve aqueous solubility, while aromatic substituents (e.g., fluorobenzyl) enhance target affinity. The THF moiety in the target compound balances both properties, making it versatile for drug design .

Ring System Modifications

Compound Name Structure Key Differences Biological Activity
1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea Pyridine replaces cyclopentyl Pyridine’s nitrogen atom introduces basicity, altering pharmacokinetics. Shows reduced binding affinity compared to cyclopentyl analogs .
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea Linear pentyl chain instead of cyclopentyl Flexible chain reduces steric hindrance but increases conformational entropy. Exhibits anti-inflammatory effects but lower potency than rigid analogs .

Key Insight : Rigid cyclic systems (e.g., cyclopentyl) improve target selectivity by reducing entropy penalties during binding, whereas flexible chains or aromatic heterocycles (e.g., pyridine) may compromise specificity .

Q & A

Q. How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?

  • Answer :
  • Systematic Substituent Scanning : Replace thiophene with furan or pyridine; assess IC50 shifts .
  • Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-targets .
  • Crystallography : Solve co-crystal structures to guide rational design (e.g., optimizing H-bond donors) .

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